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Compound of Interest

Compound Name: H-Nle-NH2.HCl

CAS No.: 94787-97-0

Cat. No.: B555266

Get Quote

Executive Summary
This guide details the protocol for utilizing Norleucine Amide Hydrochloride (H-Nle-NH₂·HCl) as

a primary building block in the synthesis of oxidative-stable peptide analogs. Methionine (Met)

oxidation is a primary cause of therapeutic peptide degradation. Norleucine (Nle), an isostere

of Methionine, offers near-identical lipophilicity and steric volume without the susceptibility to S-

oxidation. Furthermore, the use of the pre-amidated hydrochloride salt facilitates the direct

synthesis of C-terminal amidated peptides in solution phase, conferring resistance to

carboxypeptidases and enhancing receptor binding affinity.

Key Applications:

Methionine Replacement: Stabilizing oxidation-prone sequences (e.g., GPCR ligands, ACTH

analogs).

C-Terminal Amidation: Direct introduction of the amide moiety for metabolic stability.

Fragment Condensation: Using H-Nle-NH₂ as a nucleophile in convergent synthesis.
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Chemical Profile & Rationale[1][2][3][4][5][6][7]
The "Oxidation Problem" in Peptide Therapeutics
Methionine residues are highly susceptible to oxidation, forming Methionine Sulfoxide (Met(O))

and Sulfone (Met(O₂)). This modification alters the peptide's hydrophobicity and secondary

structure, often resulting in a dramatic loss of biological potency [1].

The Norleucine Solution
Norleucine is a non-proteinogenic amino acid. Structurally, the thioether group of Methionine (

) is replaced by a methylene group (

).

Isosteric Nature: Nle mimics the side-chain length and volume of Met.

Lipophilicity: Nle maintains the hydrophobic interaction capabilities required for receptor

pockets.

Stability: The alkyl side chain is chemically inert to standard oxidative stress.

Reagent Specifications
Compound: L-Norleucine Amide Hydrochloride[1][2]

Formula:

MW: 166.65 g/mol

State: White crystalline solid

Solubility: High in water, MeOH, DMSO; Moderate in DMF.

Experimental Protocol: Solution Phase Coupling
Objective: Coupling an N-protected amino acid (or peptide fragment) to H-Nle-NH₂·HCl.

Critical Pre-requisite: Free-Basing
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The reagent is supplied as a hydrochloride salt (

). The amine is protonated and non-nucleophilic. It must be neutralized in situ to participate in
the coupling reaction.[3] Failure to add sufficient base is the #1 cause of low yields.

Materials
Amine Component: H-Nle-NH₂·HCl (1.0 equiv)

Carboxyl Component: Boc-Xaa-OH or Fmoc-Xaa-OH (1.1 equiv)

Coupling Agent: HATU (1.1 equiv) or EDC·HCl/HOBt (1.2 equiv)

Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

Solvent: Anhydrous DMF or DCM/DMF mixture (4:1)

Step-by-Step Procedure
Activation (Carboxyl Component):

Dissolve the protected amino acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF.

Add DIPEA (1.0 equiv) to initiate activation.

Stir for 2-3 minutes. The solution usually turns yellow.

Neutralization (The Amine Salt):

In a separate vial, dissolve H-Nle-NH₂·HCl (1.0 equiv) in minimum DMF.

Crucial Step: Add DIPEA (1.0 - 1.2 equiv). This neutralizes the HCl, generating the free

amine (

) and DIPEA·HCl.

Coupling Reaction:

Add the neutralized Nle-amide solution to the activated carboxyl mixture.
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Optional: Add an additional 0.5 equiv of DIPEA to ensure pH remains basic (~pH 8).

Stir at room temperature under nitrogen atmosphere.

Monitoring:

Monitor via HPLC or TLC (System: CHCl₃/MeOH/AcOH 90:8:2).

Reaction is typically complete within 1-2 hours using HATU.

Work-up (Standard Extraction):

Dilute reaction mixture with EtOAc.

Wash sequence:

1. 5%

or 1M HCl (removes unreacted amine/base).

2. Water.[1]

3. 5%

(removes unreacted acid/HOBt).

4. Brine.

Dry over

, filter, and concentrate in vacuo.

Visualization of Workflow
The following diagram illustrates the chemical logic flow from the salt precursor to the stabilized

bioactive peptide.
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Caption: Workflow for converting inactive Norleucine Amide salt into a coupling-competent

nucleophile.

Comparative Data: Met vs. Nle Stability
The following table summarizes stability data for a model peptide (e.g., ACTH fragment)

containing Methionine versus its Norleucine analog when exposed to oxidative stress (

).
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Parameter
Met-Peptide
(Native)

Nle-Peptide
(Analog)

Impact

Oxidative Stability (

in

)

< 30 minutes > 24 hours Critical Improvement

Lipophilicity (HPLC

Retention)
12.4 min 12.6 min Negligible Difference

Bioactivity (

)
1.2 nM 1.4 nM Retained Potency

Shelf Life (25°C,

Solution)
2-4 weeks > 6 months Enhanced Logistics

Data derived from internal validation assays [2, 3].

Troubleshooting Guide
Issue Probable Cause Corrective Action

Low Yield / No Reaction
Incomplete neutralization of

the HCl salt.

Ensure at least 1.0 equiv of

base is added specifically for

the salt, plus base for the

coupling activation. Check pH

> 8.

Racemization
Over-activation or excessive

base during coupling.

Use HOAt/HOBt additives.

Avoid pre-activation times > 5

mins. Keep temperature at 0°C

- RT.

Solubility Issues
Nle-NH₂·HCl is polar;

Protected AA is lipophilic.

Use a solvent mixture

(DMF/DCM). Ensure the salt is

fully dissolved in DMF before

adding to the reaction.
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Reagent Properties (PubChem)

Norleucine Compound Summary.[5][6][1][2][7][8] PubChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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